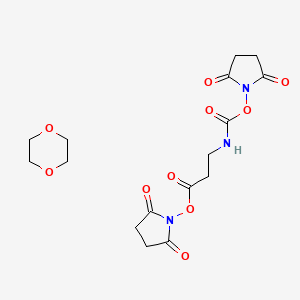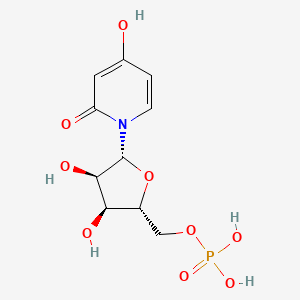![molecular formula C8H13N3O7 B13404079 N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine is a complex organic compound that belongs to the class of aminocarboxylic acids. It is formally a derivative of glycine and is known for its chelating properties, which make it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine typically involves the reaction of glycine with ethylenediaminetetraacetic acid (EDTA) under controlled conditions. The reaction is carried out in an aqueous medium with the addition of nitrosating agents such as sodium nitrite. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and oxidized forms from oxidation reactions .
科学的研究の応用
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in complexometric titrations.
Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in chelation therapy to treat heavy metal poisoning.
Industry: Utilized in the purification of proteins and other biomolecules through its chelating properties.
作用機序
The mechanism of action of N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their interaction with other molecules. This chelation process is crucial in applications such as metal ion detoxification and biochemical assays .
類似化合物との比較
Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
Uniqueness
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine is unique due to its nitroso group, which imparts distinct chemical properties compared to other chelating agents. This uniqueness allows it to form specific complexes with certain metal ions, making it valuable in specialized applications .
特性
分子式 |
C8H13N3O7 |
|---|---|
分子量 |
263.20 g/mol |
IUPAC名 |
2-[carboxymethyl-[2-[carboxymethyl(nitroso)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H13N3O7/c12-6(13)3-10(4-7(14)15)1-2-11(9-18)5-8(16)17/h1-5H2,(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
XNJOJHSCRDAYHS-UHFFFAOYSA-N |
正規SMILES |
C(CN(CC(=O)O)N=O)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


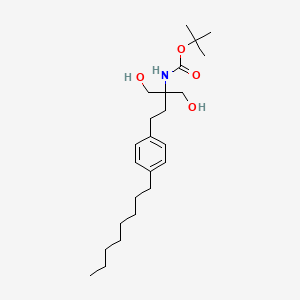
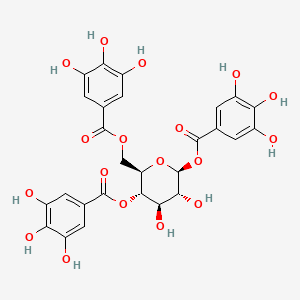
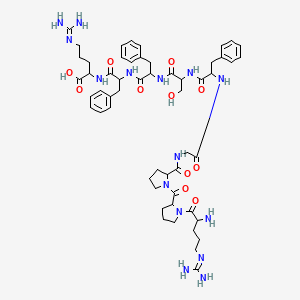


![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
![[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B13404028.png)
![(3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13404032.png)
![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)
